molecular formula C10H7NO3S B346694 2-Nitro-3-phenoxythiophene CAS No. 93102-58-0

2-Nitro-3-phenoxythiophene

Cat. No.: B346694
CAS No.: 93102-58-0
M. Wt: 221.23g/mol
InChI Key: DLPRUXZSTSGFPU-UHFFFAOYSA-N
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Description

2-Nitro-3-phenoxythiophene is a nitro-substituted thiophene derivative characterized by a nitro (-NO₂) group at the 2-position and a phenoxy (-OPh) group at the 3-position of the thiophene ring. The thiophene core, a five-membered aromatic heterocycle containing sulfur, is central to its electronic and chemical properties.

Properties

CAS No.

93102-58-0

Molecular Formula

C10H7NO3S

Molecular Weight

221.23g/mol

IUPAC Name

2-nitro-3-phenoxythiophene

InChI

InChI=1S/C10H7NO3S/c12-11(13)10-9(6-7-15-10)14-8-4-2-1-3-5-8/h1-7H

InChI Key

DLPRUXZSTSGFPU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(SC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)OC2=C(SC=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

2-Nitrothiophene Derivatives

  • 2-Nitrothiophene: Lacking the phenoxy group, this simpler derivative exhibits higher electrophilicity at the nitro-substituted position, making it reactive toward nucleophilic substitution. In contrast, this compound’s phenoxy group may sterically hinder such reactions while enhancing thermal stability.
  • 3-Phenoxythiophene: Without the nitro group, this compound is less electrophilic and more prone to electrophilic aromatic substitution (e.g., sulfonation or halogenation) at the electron-rich thiophene ring.

Thiophene Fentanyl Hydrochloride (CAS 2306823-39-0)

  • A structurally distinct thiophene derivative with a thiofuranyl substituent and fentanyl backbone. Unlike this compound, this compound is a potent opioid analog. Key differences include: Substituent Effects: The thiofuranyl group introduces sulfur-mediated electronic effects, while the phenoxy group in this compound offers oxygen-based polarity. Applications: Thiophene fentanyl is pharmacologically active, whereas this compound’s applications are more exploratory, focusing on materials or intermediates .

Nitro-Substituted Aromatic Compounds

2-Nitro-4-(3-Trifluoromethoxyphenyl)phenol (CAS 1261946-46-6)

  • A nitro-phenol derivative with a trifluoromethoxy (-OCF₃) group. Comparisons include: Electronic Effects: Both compounds feature nitro groups, but the phenol ring in this analog is more electron-deficient than the thiophene ring, altering redox behavior. Polarity: The trifluoromethoxy group enhances lipophilicity compared to the phenoxy group in this compound, which may influence solubility and bioavailability .

Key Comparative Data

Property This compound Thiophene Fentanyl HCl 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol
Core Structure Thiophene Thiophene (fentanyl backbone) Phenol
Substituents -NO₂ (C2), -OPh (C3) Thiofuranyl, fentanyl side chain -NO₂ (C2), -OCF₃Ph (C4)
Electron Effects Strongly electron-withdrawing Mixed (thiofuranyl + opioid) Electron-withdrawing (-NO₂, -OCF₃)
Polarity Moderate (phenoxy) High (ionizable HCl salt) High (phenol -OH, -OCF₃)
Known Applications Research intermediate Pharmacological Industrial/Agrochemical intermediate

Research Findings and Implications

  • Reactivity: The nitro group in this compound facilitates reduction to amine derivatives, a pathway less explored in phenol-based analogs like CAS 1261946-46-6 .
  • Stability: Phenoxy groups enhance thermal stability compared to thiofuranyl substituents, as seen in thiophene fentanyl derivatives, which require stringent handling due to pharmacological activity .
  • Synthetic Utility: this compound’s dual functionalization makes it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike simpler nitrothiophenes.

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